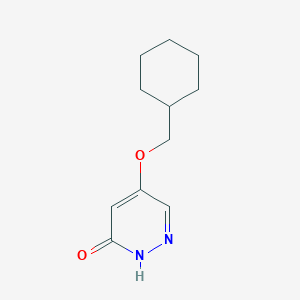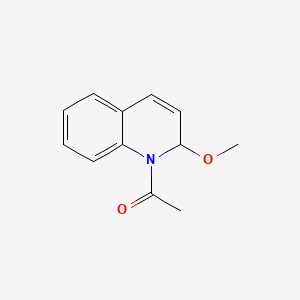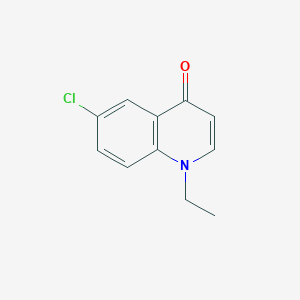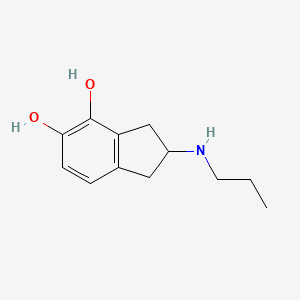
8-Methyl-9-phenyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-9-phenyl-9H-purine is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental motif in DNA and RNA nucleic acids. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 8-Methyl-9-phenyl-9H-purine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by amide sizes and has been used to prepare a library of poly-substituted purines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Methyl-9-phenyl-9H-purine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the purine ring .
Scientific Research Applications
8-Methyl-9-phenyl-9H-purine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties. For instance, purine derivatives have shown antiproliferative activity against leukemia cell lines . Additionally, this compound can be used in the development of kinase inhibitors, which are important in cancer therapy . In the industry, it may be used in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 8-Methyl-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as DAPK-1, which plays a role in apoptotic cell death . By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The exact molecular pathways involved may vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
8-Methyl-9-phenyl-9H-purine can be compared with other similar compounds, such as 2,9-Dimethyl-8-phenyl-9H-purine and 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine . These compounds share a similar purine core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. For instance, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine has shown higher antiproliferative activity against certain cancer cell lines compared to this compound
Properties
CAS No. |
70538-59-9 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
8-methyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4/c1-9-15-11-7-13-8-14-12(11)16(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
JIVYLSGHLLDMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CN=C2N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)








![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)

